

commercial availability of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

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Technical Guide: (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

A Senior Application Scientist's Guide to Procurement, Synthesis, and Application of a Key Chiral Building Block

Abstract

(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate, a valuable chiral building block, holds significant potential for accelerating drug discovery and development programs. The inherent stereochemistry of its pyrrolidine core, a privileged scaffold in medicinal chemistry, combined with the versatile reactivity of the ethynyl group, makes it a highly sought-after intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, offers a robust de novo synthetic protocol for in-house preparation, outlines critical quality control parameters, and explores its strategic application in modern drug discovery workflows, particularly in the construction of compound libraries via click chemistry and other coupling reactions.

Introduction: A Privileged Scaffold with a Versatile Handle

The pyrrolidine ring is a foundational motif in a vast number of FDA-approved drugs and biologically active natural products.^[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, enabling effective exploration of three-dimensional pharmacophore space, which is critical for enhancing binding affinity and selectivity to biological targets.^[1]

The subject of this guide, **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** (also known as (S)-N-Boc-2-ethynylpyrrolidine), combines this privileged core with two key features:

- **The (S)-Stereocenter:** The defined stereochemistry at the C2 position is crucial for enantioselective interactions with chiral biological macromolecules like enzymes and receptors.
- **The Ethynyl Group:** This terminal alkyne serves as a versatile functional handle for a variety of powerful chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and as a precursor for other functional groups.
- **The Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group provides robust protection of the pyrrolidine nitrogen, ensuring stability during synthetic manipulations while allowing for facile deprotection under mild acidic conditions.^[2]

This combination makes the molecule an ideal starting point for generating libraries of novel compounds in lead discovery and for the efficient construction of complex target molecules in lead optimization phases.

Commercial Availability and Strategic Procurement

While direct, large-scale commercial availability can be limited, **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** is available from several specialized chemical suppliers, typically in research-scale quantities.

Supplier Overview

For researchers requiring immediate access to the compound, the following table summarizes key procurement data from a known supplier. It is imperative to contact suppliers directly for up-to-date pricing, stock status, and lead times, especially for bulk quantity inquiries.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Pack Sizes
Fluorochem	(S)-N-BOC-2-ETHYNYLPYRROLIDINE	130495-08-8	C ₁₁ H ₁₇ NO ₂	95.0%	250 mg, 1 g, 5 g[3]

Procurement and Handling Considerations

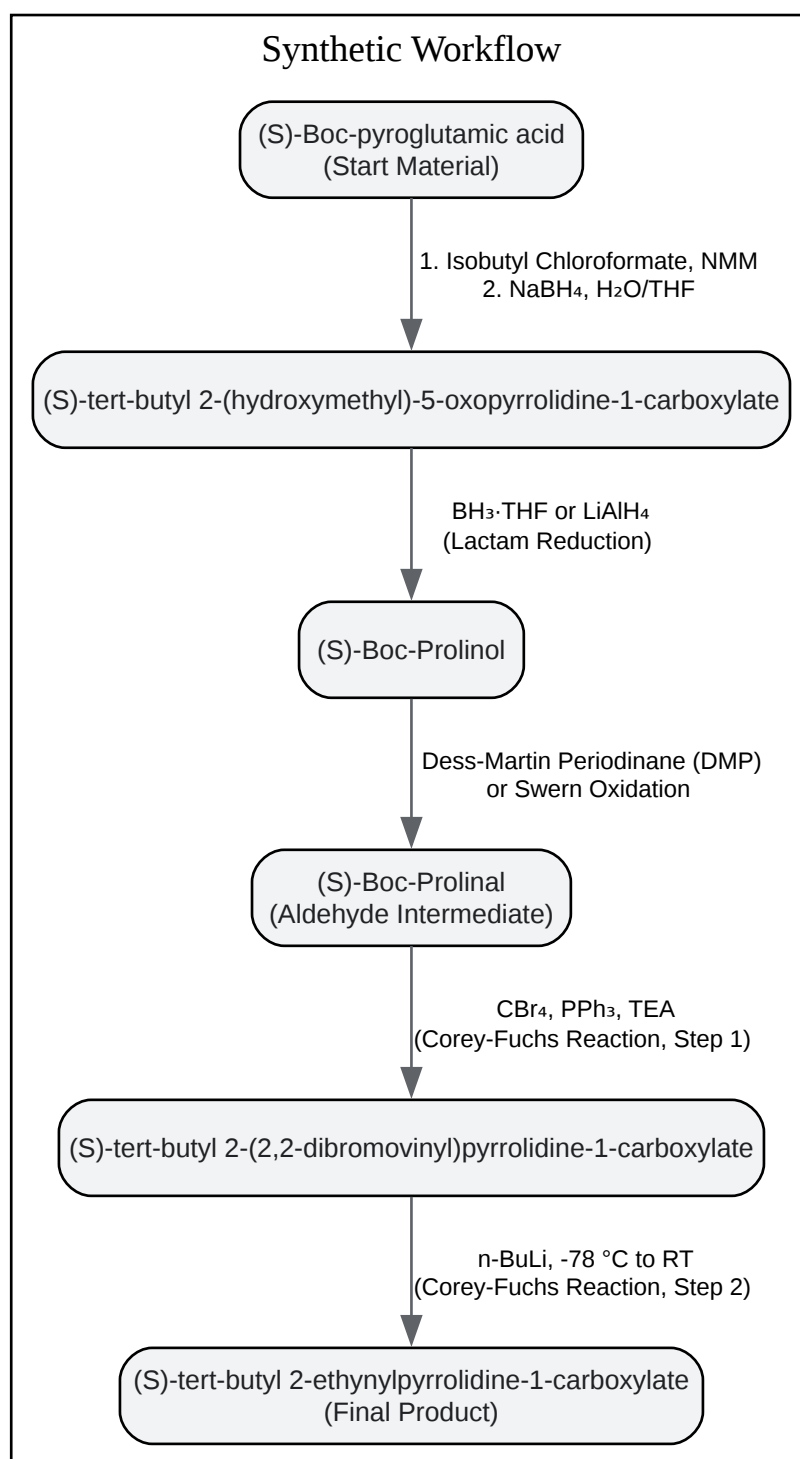
- **Purity Assessment:** A purity of 95% is suitable for initial derivatization and screening campaigns. For late-stage development or syntheses where catalyst poisoning is a concern, further purification by flash column chromatography may be necessary. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
- **Storage and Stability:** The compound should be stored under an inert atmosphere (Argon or Nitrogen) and at reduced temperatures (room temperature is acceptable, but -20°C is recommended for long-term storage) to maintain its integrity.[4]
- **Safety:** The compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[3]

De Novo Synthesis Workflow

For applications requiring larger quantities or when commercial stock is unavailable, a de novo synthesis provides a reliable alternative. The following workflow is designed from commercially available starting materials, proceeding through logical, high-yielding steps. The causality behind the choice of reagents is to ensure stereochemical retention and efficient conversion.

Synthetic Pathway Overview

The proposed synthesis begins with commercially available (S)-Boc-pyroglutamic acid, the lactam of glutamic acid. The strategy involves the reductive opening of the lactam to reveal a primary alcohol, which is then oxidized to an aldehyde. The crucial ethynyl group is subsequently installed via a Corey-Fuchs reaction.



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Caption: Proposed synthetic pathway for **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate**.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of (S)-Boc-Prolinol (C)

- Rationale: This two-step, one-pot procedure first activates the carboxylic acid of (S)-Boc-pyrroglutamic acid as a mixed anhydride, which is then reduced to the primary alcohol. The subsequent reduction of the lactam carbonyl with a strong reducing agent like borane or lithium aluminum hydride yields the desired prolinol. This approach is efficient and uses readily available reagents.
- Procedure:
 - Dissolve (S)-Boc-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) and cool to -15°C under an argon atmosphere.
 - Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below -10°C. Stir for 15 minutes.
 - In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0 eq) in water and cool to 0°C.
 - Filter the mixed anhydride solution to remove NMM hydrochloride and add the filtrate to the NaBH₄ solution dropwise.
 - Allow the reaction to warm to room temperature and stir for 4 hours.
 - For the second reduction, cool the reaction mixture to 0°C and slowly add a solution of Borane-THF complex (BH₃·THF, 1M in THF, 3.0 eq).
 - Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
 - Cool to 0°C and quench carefully by the slow addition of methanol, followed by 1M HCl.
 - Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield (S)-Boc-Prolinol.

Step 3: Synthesis of (S)-Boc-Prolinal (D)

- Rationale: Oxidation of the primary alcohol to the aldehyde is a critical step that must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice as it operates at room temperature with high efficiency and simple workup.
- Procedure:
 - Dissolve (S)-Boc-Prolinol (C) (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere.
 - Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
 - Monitor the reaction by TLC (typically complete within 1-2 hours).
 - Upon completion, quench the reaction with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ and NaHCO_3 .
 - Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo. The crude aldehyde is often used directly in the next step without further purification.

Step 4 & 5: Synthesis of **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** (F)

- Rationale: The Corey-Fuchs reaction is a classic and reliable method for converting an aldehyde to a terminal alkyne. The first phase generates a dibromo-olefin intermediate (E), which is then treated with a strong base (n-BuLi) to effect an elimination and metal-halogen exchange, followed by quenching to yield the terminal alkyne.
- Procedure:
 - Dissolve triphenylphosphine (PPh_3) (4.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C under argon.
 - Add carbon tetrabromide (CBr_4) (2.0 eq) portion-wise, and stir until a yellow suspension forms.

- Add a solution of crude (S)-Boc-Prolinal (D) (1.0 eq) in DCM dropwise.
- Stir at 0°C for 2-3 hours. Monitor by TLC.
- Pour the reaction mixture directly onto a silica gel column and elute with Hexanes:Ethyl Acetate to isolate the dibromo-olefin (E).
- Dissolve the purified dibromo-olefin (E) (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C under argon.
- Add n-butyllithium (n-BuLi) (2.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C.
- Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional hour.
- Quench the reaction by carefully adding saturated aqueous NH₄Cl.
- Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the final product (F).

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

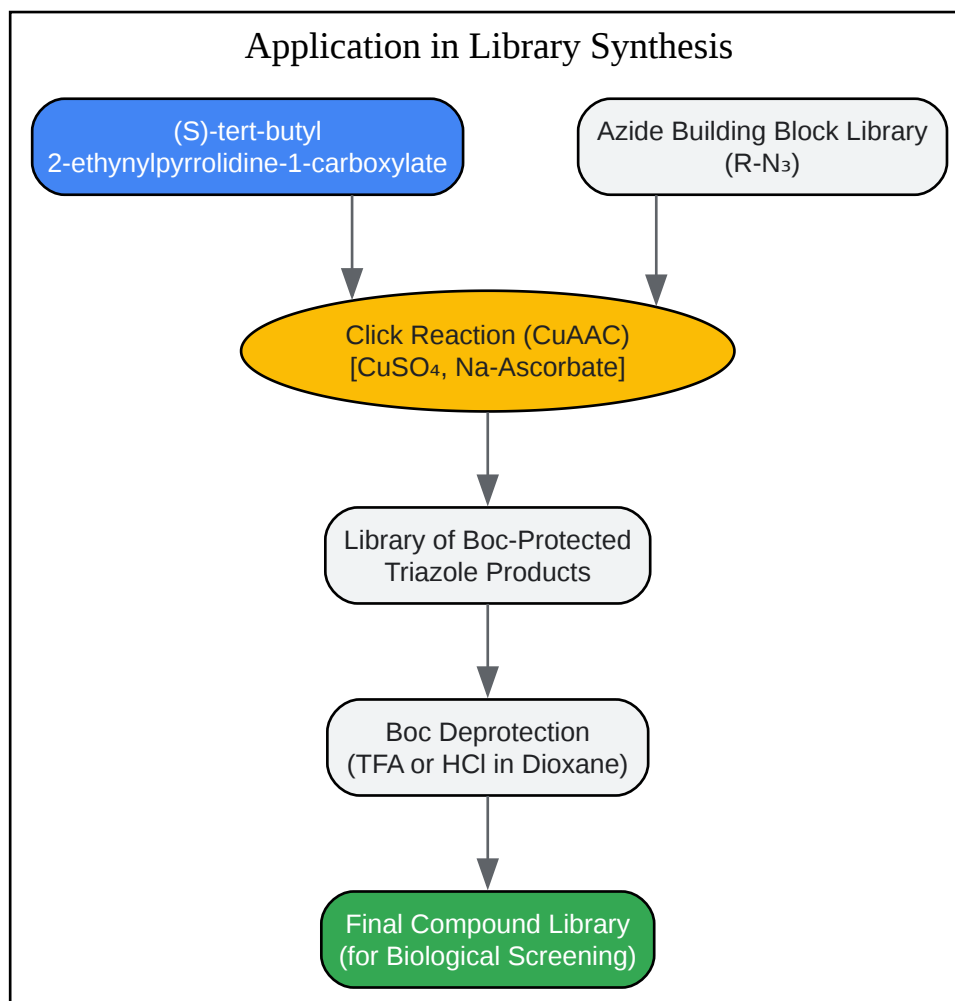
Technique	Parameter	Expected Result
^1H NMR	Chemical Shift (δ)	Characteristic peaks for the Boc group (~ 1.4 ppm, 9H, s), pyrrolidine ring protons (multiplets, 1.8-3.5 ppm), the methine proton adjacent to the alkyne (~ 4.2 ppm, m), and the terminal alkyne proton (~ 2.2 ppm, s).
^{13}C NMR	Chemical Shift (δ)	Signals corresponding to the Boc carbonyl (~ 154 ppm), quaternary Boc carbon (~ 80 ppm), pyrrolidine carbons, and two distinct alkyne carbons (~ 70 -85 ppm).
Mass Spec (ESI+)	m/z	Expected $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ ions. For $\text{C}_{11}\text{H}_{17}\text{NO}_2$, the exact mass is 195.1259.
Chiral HPLC	Enantiomeric Excess (ee)	A single major peak when compared to a racemic standard, confirming >98% ee.
FT-IR	Wavenumber (cm^{-1})	Characteristic $\text{C}\equiv\text{C}-\text{H}$ stretch (~ 3300 cm^{-1}) and $\text{C}\equiv\text{C}$ stretch (~ 2100 cm^{-1}).

Strategic Application in Drug Discovery

The true value of **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** lies in its application as a versatile building block. The ethynyl group provides a gateway to rapid library synthesis and late-stage functionalization.

Workflow: Library Synthesis via Click Chemistry

This workflow illustrates how the title compound can be used to generate a library of triazole-containing compounds, a common motif in pharmacologically active agents.



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Caption: Workflow for compound library generation using click chemistry.

This strategy allows for the rapid combination of the constant pyrrolidine core with a diverse set of azide-containing fragments (R-N₃). The resulting triazole products can then be deprotected and screened for biological activity. The reliability and orthogonality of the CuAAC reaction make it ideal for high-throughput synthesis and purification.

Conclusion

(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. While its procurement may require sourcing from specialized suppliers, its immense synthetic utility justifies the effort. For larger scale needs, the de novo synthesis outlined herein provides a viable and robust pathway. By leveraging its unique structural features—the chiral pyrrolidine core and the versatile ethynyl handle—researchers can significantly enhance the efficiency and creativity of their drug discovery campaigns, enabling the rapid exploration of novel chemical space and the development of next-generation therapeutics.

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